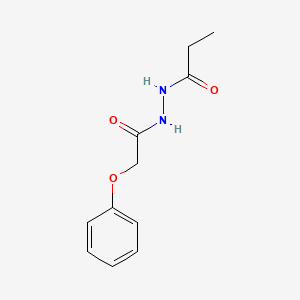

N'-(2-phenoxyacetyl)propanehydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-phenoxyacetyl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-10(14)12-13-11(15)8-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZZDFNIQXKLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Phenoxyacetyl Propanehydrazide and Analogues

Classical Synthesis Routes to Phenoxyacetyl Hydrazides

Traditional methods for synthesizing hydrazides, including phenoxyacetyl hydrazides, have been well-established for decades. These routes typically involve straightforward reactions that are reliable and widely used in many laboratories.

Amidation Reactions and Ester Intermediates

One of the most prevalent methods for preparing hydrazides is the hydrazinolysis of corresponding esters. egranth.ac.in This reaction involves the nucleophilic attack of hydrazine (B178648) on the ester carbonyl group, leading to the formation of the hydrazide and the release of an alcohol.

The general two-step process begins with the synthesis of a phenoxyacetate ester. This is commonly achieved by reacting a substituted phenol with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base and a suitable solvent like dry acetone. researchgate.net The resulting ester intermediate is then refluxed with hydrazine hydrate (B1144303), typically in an alcoholic solvent, to yield the desired phenoxyacetyl hydrazide. nih.gov For instance, various ethyl-2-phenoxyacetate derivatives can be treated with 99% hydrazine hydrate to furnish the corresponding hydrazides. researchgate.net

Table 1: Synthesis of Hydrazides via Ester Hydrazinolysis

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate | Hydrazine hydrate | Methanol, Reflux | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | - | nih.gov |

| Ethyl nicotinate | 99% Hydrazine hydrate | - | Nicotinic hydrazide | - | researchgate.net |

| Substituted phenoxyacetates | Hydrazine hydrate | - | 2-[4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide | - |

This method is advantageous due to the relatively mild reaction conditions and the accessibility of the starting materials. However, it requires a two-step process starting from the corresponding carboxylic acid to first form the ester. egranth.ac.in

Reaction of Hydrazine with Acyl Chlorides or Anhydrides

A more direct approach to hydrazides involves the reaction of hydrazine with highly reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. orgsyn.orgsemanticscholar.org This method capitalizes on the high electrophilicity of the acyl chloride's carbonyl carbon, which readily reacts with the nucleophilic nitrogen of hydrazine. google.com

The synthesis is typically carried out by condensing an acyl chloride with hydrazine monohydrate, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. rsc.orggoogle.com While this reaction can be rapid and high-yielding, a significant challenge is the potential for diacylation, where the initially formed hydrazide reacts with a second molecule of the acyl chloride to produce a symmetric 1,2-diacylhydrazine. orgsyn.orgsemanticscholar.org This side reaction is particularly prevalent with low molecular weight aliphatic acyl chlorides. orgsyn.org

To mitigate the formation of by-products, reaction conditions can be carefully controlled. For example, conducting the reaction at low temperatures, such as -10 °C, has been shown to improve the yield and purity of the desired monoacyl hydrazide. rsc.org Dropwise addition of the acyl chloride to a cooled slurry of hydrazine in an inert solvent is another strategy to limit the production of undesired bis-hydrazide by-products. google.com

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, the development of synthetic methodologies has been driven by the principles of green chemistry, focusing on efficiency, sustainability, and reduced environmental impact. This has led to the emergence of novel catalytic methods and one-pot strategies for hydrazide synthesis.

Development of Novel Reagents and Catalytic Methods

Modern synthetic chemistry has seen a shift towards more environmentally benign and efficient processes. Microwave-assisted organic synthesis is one such technique that has been successfully applied to the preparation of hydrazides. An expeditious, solvent-free, one-pot method involves the direct reaction of carboxylic acids with hydrazine hydrate under microwave irradiation. egranth.ac.inresearchgate.net This approach offers significant advantages over conventional heating, including faster reaction rates, higher yields, and simplified work-up procedures. egranth.ac.in

Organocatalysis represents another key area of green chemistry. L-proline, a naturally occurring amino acid, has been effectively used as a reusable organocatalyst for the synthesis of hydrazide derivatives. mdpi.comresearchgate.net These reactions can be performed under mild, solvent-free conditions, such as manual grinding with a mortar and pestle, which is energy-efficient and reduces the need for hazardous solvents. mdpi.comresearchgate.net

Furthermore, novel coupling reagents and catalytic systems continue to be developed. For instance, a mild methodology for amidation involves the in situ generation of reactive phosphonium salts from N-chlorophthalimide and triphenylphosphine, which can then activate carboxylic acids for reaction with amines or hydrazines. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis of Hydrazides

| Method | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional | Refluxing esters with hydrazine hydrate in solvent | Well-established, reliable | Multi-step, solvent use, long reaction times | egranth.ac.in |

| Microwave-Assisted | Carboxylic acid + hydrazine hydrate, solvent-free, microwave irradiation (60-200s) | Fast, high yield, solvent-free, high atom economy | Requires specialized equipment | egranth.ac.inresearchgate.net |

| Organocatalysis | Grinding with L-proline, solvent-free | Mild conditions, reusable catalyst, high purity | May not be suitable for all substrates | mdpi.comresearchgate.net |

One-Pot and Multicomponent Synthesis

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules from simple precursors in a single synthetic operation, avoiding the isolation of intermediates. nih.govnih.gov This approach aligns with the principles of green chemistry by saving time, energy, and resources. nih.gov

MCRs involving hydrazides or hydrazine can lead to a diverse range of heterocyclic compounds. nih.gov For example, a one-pot, two-step procedure has been developed for the synthesis of 2-arylidenehydrazinyl-4-arylthiazole, where an intermediate thiosemicarbazone is formed and reacted further without isolation. orientjchem.org Similarly, a one-pot protocol for synthesizing 1,3,4-oxadiazines involves the aerobic oxidation of acylhydrazides to generate N-acyldiazenes in situ, which then undergo a cycloaddition reaction. mdpi.com These strategies streamline the synthetic process, offering high step and atom economy.

Derivatization and Structural Modification of the N'-(2-phenoxyacetyl)propanehydrazide Scaffold

The this compound core structure serves as a versatile scaffold for the development of new chemical entities with tailored properties. Derivatization and structural modification are key strategies to explore the structure-activity relationships of these compounds.

One common approach is the synthesis of hydrazide-hydrazones. This involves the condensation of the parent hydrazide with a variety of substituted aldehydes or ketones. hygeiajournal.comresearchgate.net The reaction typically occurs by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. mdpi.com This modification introduces a new aryl or alkylidene substituent, allowing for systematic changes in the molecule's steric and electronic properties. A wide range of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides have been synthesized and evaluated for their biological activities. researchgate.net

Another strategy for modification involves introducing substituents onto the phenoxy ring of the scaffold. By starting with different substituted phenols, a library of analogues can be created. For example, N'-(2-phenoxyacetyl)nicotinohydrazide and N'-(2-phenoxyacetyl)isonicotinohydrazide derivatives have been synthesized with bromo, chloro, and methyl groups at various positions on the phenoxy ring. researchgate.netresearchgate.net These modifications can significantly influence the lipophilicity and binding interactions of the final compounds. researchgate.net

The hydrazide moiety itself can also be a point of modification. For instance, the hydrazide can be used as a precursor to form five-membered heterocyclic rings like 1,3,4-oxadiazoles. nih.gov This transformation fundamentally alters the core structure, leading to a new class of compounds.

Substituent Effects on the Phenyl Ring

The synthesis of this compound analogues often begins with the reaction of a substituted phenol with an appropriate haloacetyl halide, followed by esterification and subsequent hydrazinolysis. The nature and position of substituents on the phenoxy ring can significantly influence the electronic properties and reactivity of the resulting molecule.

A general synthetic route involves the initial preparation of substituted phenoxyacetic acids. This is typically achieved by refluxing a mixture of a substituted phenol with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate in a solvent such as dry acetone. The resulting ester, a substituted ethyl-2-phenoxyacetate, is then hydrolyzed to the corresponding phenoxyacetic acid. Subsequent reaction with thionyl chloride can convert the acid to its more reactive acyl chloride, which is then reacted with a hydrazine derivative to yield the final phenoxyacetyl hydrazide. researchgate.net

The introduction of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro, bromo, nitro) onto the phenyl ring can be accomplished using appropriately substituted starting phenols. researchgate.netbeilstein-journals.org For instance, the synthesis of N'-(2-(4-chlorophenoxy)acetyl)nicotinohydrazide follows this general pathway, starting from 4-chlorophenol. researchgate.net The electronic effects of these substituents can be studied through various spectroscopic techniques, as they influence the chemical shifts of nearby protons and carbons in NMR spectra and the vibrational frequencies of bonds in IR spectra. beilstein-journals.orgzenodo.org

Table 1: Influence of Phenyl Ring Substituents on Synthesis and Yield of Phenoxyacetyl Hydrazide Analogues

| Substituent (Position) | Starting Phenol | Resulting Hydrazide Analogue | Yield (%) | Reference |

| 4-Chloro | 4-Chlorophenol | N'-(2-(4-chlorophenoxy)acetyl)nicotinohydrazide | 74-79 | researchgate.net |

| 4-Bromo | 4-Bromophenol | N'-(2-(4-bromophenoxy)acetyl)isonicotinohydrazide | 74-79 | researchgate.net |

| 4-Methyl | p-Cresol | N'-(2-(p-tolyloxy)acetyl)nicotinohydrazide | 74-79 | researchgate.net |

| 3-Nitro | 3-Nitrophenol | 3-nitrosalicylaldehyde 3,4,5-trimethoxybenzoyl hydrazone | Not Specified | beilstein-journals.org |

Modifications at the Hydrazide Linker

The hydrazide linker is a key site for structural modification, most commonly through the formation of N-acylhydrazones (also known as hydrazide-hydrazones). These derivatives are synthesized by the condensation reaction of a hydrazide with an aldehyde or a ketone, often under acidic or basic catalysis, or with microwave assistance. nih.govnih.gov This reaction attaches a new substituent to the terminal nitrogen of the hydrazide via a C=N double bond.

The synthesis of N-acylhydrazones from phenoxyacetyl hydrazides would involve reacting the parent hydrazide with a variety of aldehydes or ketones. This modular approach allows for the introduction of a wide array of functionalities, including additional aromatic or heterocyclic rings. nih.govresearchgate.net For example, reacting a phenoxyacetyl hydrazide with substituted benzaldehydes would yield a series of N'-(substituted-benzylidene)-2-phenoxyacetohydrazides. The formation of the N-acylhydrazone is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of a signal for the imine proton (-N=CH-) in the 1H NMR spectrum. nih.gov

Incorporation into Heterocyclic Systems (e.g., Pyridine, Thiophene)

Analogues of this compound can be synthesized to include heterocyclic rings like pyridine and thiophene. This is typically achieved in one of two ways: either the heterocyclic moiety is part of the acyl component or it is part of the hydrazine component that is reacted with the phenoxyacetyl group.

For instance, reacting phenoxyacetyl chloride with a heterocyclic hydrazide, such as nicotinic hydrazide or isonicotinic hydrazide, results in the incorporation of a pyridine ring. researchgate.net A series of N'-(2-phenoxyacetyl)nicotinohydrazides and N'-(2-phenoxyacetyl)isonicotinohydrazides have been synthesized using this method. researchgate.netresearchgate.net

Alternatively, a heterocyclic ring can be introduced by modifying the hydrazide linker. For example, a phenoxyacetyl hydrazide can be reacted with an aldehyde-containing heterocycle, such as 3-acetylpyridine, to form an N-acylhydrazone that includes the pyridine ring. nih.gov Similarly, thiophene-containing analogues can be prepared. For example, 2-thiophenecarboxylic acid hydrazide can be synthesized and then potentially acylated with a phenoxyacetyl group. hhu.de Furthermore, N-acylhydrazones can serve as precursors for the synthesis of more complex heterocyclic systems, such as thiazoles and additional thiophene rings, through subsequent cyclization reactions. nih.govuobaghdad.edu.iq

Table 2: Examples of Synthesized Phenoxyacetyl Hydrazide Analogues with Heterocyclic Systems

| Heterocyclic System | Synthetic Approach | Example Compound | Reference |

| Pyridine | Acylation of a heterocyclic hydrazide | N'-(2-phenoxyacetyl)nicotinohydrazide | researchgate.net |

| Pyridine | N-acylhydrazone formation | 2-Oxo-N'-(1-(pyridin-3-yl)ethylidene)-2H-chromene-3-carbohydrazide | nih.gov |

| Thiophene | Synthesis from thiophenecarboxylic acid | 2-Thiophenecarbohydrazide | hhu.de |

| Thiophene | Cyclization of N-acylhydrazone | 4-Amino-2,3-dihydro-3-phenyl-N'-(1-(pyridin-3-yl)ethylidene)-2-thioxothiazole-5-carbohydrazide | nih.gov |

Characterization Techniques for Synthesized Compounds

The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques, primarily Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

FTIR Spectroscopy is used to identify the key functional groups present in the molecule. For phenoxyacetyl hydrazides, characteristic absorption bands are observed for the N-H stretching of the hydrazide group (around 3200-3300 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C-O-C stretching of the phenoxy ether linkage. nih.govresearchgate.net In the case of N-acylhydrazone derivatives, a C=N stretching vibration typically appears in the region of 1596–1627 cm⁻¹. nih.gov

NMR Spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR spectra of phenoxyacetyl hydrazides show characteristic signals for the aromatic protons of the phenoxy group, the methylene protons of the -O-CH₂-C=O group, and the N-H protons of the hydrazide moiety. The N-H protons often appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration. nih.govnih.gov For this compound, one would also expect to see signals corresponding to the propyl group.

¹³C NMR spectra are used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of the hydrazide typically resonates at around 168-170 ppm. nih.gov Aromatic carbons and the carbons of the propane (B168953) and phenoxyacetyl moieties will have characteristic chemical shifts.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns, which can help to confirm the structure. libretexts.org The molecular ion peak ([M]⁺ or [M+H]⁺) is a key piece of information. Fragmentation may involve cleavage of the N-N bond, the C-N bond, or the bonds within the phenoxyacetyl or propane moieties. miamioh.edu

Table 3: Representative Spectroscopic Data for Phenoxyacetyl Hydrazide Analogues

| Technique | Functional Group/Proton | Characteristic Signal/Shift | Reference |

| FTIR (cm⁻¹) | N-H stretch (hydrazide) | 3191-3271 | nih.gov |

| C=O stretch (amide I) | 1669-1690 | nih.gov | |

| C=N stretch (N-acylhydrazone) | 1596-1627 | nih.gov | |

| ¹H NMR (ppm) | -NH-NH- (hydrazide protons) | 9.72-11.20 (two singlets) | nih.gov |

| Aromatic protons | 6.8 - 8.0 (multiplets) | rsc.org | |

| -O-CH₂- | ~5.14 | nih.gov | |

| ¹³C NMR (ppm) | C=O (amide) | ~169.8 | nih.gov |

| C=N (N-acylhydrazone) | ~168.1 | nih.gov | |

| Aromatic carbons | 110-160 | rsc.org |

Computational and Theoretical Investigations of N 2 Phenoxyacetyl Propanehydrazide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor or enzyme, to form a stable complex. nih.gov This method is crucial for rational drug design and for elucidating the potential mechanism of action for novel compounds. For the class of phenoxyacetyl hydrazides, docking studies have been employed to identify potential biological targets and understand the structural basis of their activity. nih.govresearchgate.net

A primary output of molecular docking is the predictive binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. For instance, in studies of phenoxyacetamide-derived compounds targeting the enzyme Dot1-like protein (DOT1L), docking scores were used as an initial filter to identify promising hits from a large library of molecules. nih.gov The most promising compounds, such as one designated L03, exhibited a highly favorable glide score of -12.281 kcal/mol, indicating strong predicted affinity. nih.gov This type of analysis allows researchers to prioritize which derivatives of a parent structure, like N'-(2-phenoxyacetyl)propanehydrazide, are most likely to be active and thus warrant further investigation.

Beyond simply predicting if a molecule will bind, docking simulations provide a detailed three-dimensional model of the ligand within the target's binding site. researchgate.net This allows for the precise identification of key amino acid residues that interact with the ligand. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Studies on related phenoxy acetohydrazide derivatives have shown that the hydrazide moiety is often critical for forming hydrogen bonds with residues in the enzyme's active site. nih.gov For example, in the investigation of N'-(2-phenoxyacetyl)nicotinohydrazide derivatives as potential anti-inflammatory agents, molecular docking revealed how these molecules fit into the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.net Similarly, when phenoxy acetohydrazide analogs were docked against the urease enzyme, specific hydrogen bonds and hydrophobic interactions with the nickel ions and surrounding residues in the active site were identified as crucial for inhibitory activity. nih.gov

| Protein Target | Biological Function | Reference |

|---|---|---|

| Urease | Enzyme associated with bacterial infections (e.g., H. pylori) | nih.gov |

| α-Glucosidase | Enzyme involved in carbohydrate digestion; target for diabetes | researchgate.net |

| Dot1-like protein (DOT1L) | Histone methyltransferase; target in certain leukemias | nih.gov |

| Cyclooxygenase-2 (COX-2) | Enzyme mediating inflammation and pain | researchgate.net |

| Enoyl-ACP Reductase (InhA) | Enzyme essential for fatty acid synthesis in Mycobacterium tuberculosis | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxyacetyl Hydrazides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. derpharmachemica.com The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. nih.gov

The first step in QSAR modeling is to calculate a set of "molecular descriptors" for each compound in a dataset. These descriptors are numerical values that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. derpharmachemica.com For phenoxyacetyl hydrazides and related structures, these descriptors are crucial for building a predictive model.

In a 3D-QSAR study on N'-substituted-(pyrrolyl-phenoxy) acetohydrazides, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. researchgate.net These methods calculate steric (shape-related) and electrostatic (charge-related) field values around the molecules. CoMSIA further adds descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net A training set of molecules with known activities is used to develop a model that can then predict the activity of new, untested compounds. researchgate.netderpharmachemica.com

| Descriptor Type | Examples | Description |

|---|---|---|

| Steric | Molecular Weight, Molar Volume, CoMFA Steric Fields | Relates to the size and shape of the molecule. |

| Electronic | Dipole Moment, CoMFA/CoMSIA Electrostatic Fields | Describes the distribution of charge within the molecule. |

| Hydrophobic | LogP, CoMSIA Hydrophobic Fields | Quantifies the molecule's affinity for fatty vs. aqueous environments. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |

| Hydrogen Bonding | CoMSIA H-Bond Donor/Acceptor Fields | Quantifies the potential for forming hydrogen bonds. |

Once a QSAR model is developed and validated, it can provide valuable insights into the structure-activity relationship (SAR). The model can highlight which molecular features are positively or negatively correlated with the desired biological response. For example, a 3D-QSAR study on pyrrolyl-phenoxy acetohydrazides generated contour maps that visually represent these correlations. researchgate.net A green-colored region in a steric contour map might indicate that adding a bulky chemical group at that position would enhance biological activity, while a yellow-colored region would suggest a bulky group is detrimental. researchgate.net

These models have successfully established that for phenoxy acetohydrazide derivatives, the nature and position of substituents on the phenyl ring play a vital role in their inhibitory potential against enzymes like urease. nih.gov By understanding these correlations, chemists can rationally design new derivatives of this compound with improved potency.

Conformational Analysis and Molecular Dynamics Simulations

Molecules like this compound are not static; they are flexible and can adopt various three-dimensional shapes, or conformations, due to the rotation around their single bonds. rsc.org Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt. doi.orgnih.gov This is critical because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Furthering this, molecular dynamics (MD) simulations offer a way to observe the motion and behavior of a molecule and its interactions with its environment (like a protein or a lipid membrane) over time. mdpi.com MD simulations are often used to refine and validate the results of molecular docking. While docking provides a static snapshot of the best-fit pose, MD can confirm if this pose is stable over a period of nanoseconds. nih.gov The simulation calculates the forces between atoms and their resulting movements, providing a dynamic view of the binding process. Key parameters like the Root Mean Square Deviation (RMSD) are monitored to ensure the simulation has reached a stable equilibrium. mdpi.com For phenoxyacetamide derivatives, MD simulations have been used to confirm that the docked compounds remain stably bound within the DOT1L active site, reinforcing the predictions made by the initial docking screen. nih.gov

Electronic Structure Calculations (e.g., DFT) for Reactivity Insights

Computational chemistry provides a powerful lens for understanding the intricate relationship between the structure of a molecule and its chemical behavior. In the study of this compound, Density Functional Theory (DFT) has emerged as a important method for elucidating its electronic properties and predicting its reactivity. DFT calculations allow for the modeling of the molecule's electron distribution, which is fundamental to its interactions with other chemical species.

These global reactivity descriptors, derived from HOMO and LUMO energies, offer a quantitative measure of the molecule's chemical potential, hardness, and electrophilicity. Such parameters are invaluable for predicting how this compound might behave in a biological system or a chemical synthesis.

To provide a more granular view of reactivity, DFT calculations are also employed to determine the distribution of electron density on each atom within the molecule. One common method for this is the Mulliken population analysis, which partitions the total electron density among the constituent atoms. researchgate.net This analysis reveals the partial atomic charges, identifying sites that are electron-rich (negative charge) and thus prone to electrophilic attack, as well as electron-deficient (positive charge) sites that are susceptible to nucleophilic attack. For instance, in related hydrazide structures, it is common to find negative charges on nitrogen and oxygen atoms, marking them as potential sites for interaction with electrophiles. scispace.com

The insights gained from these electronic structure calculations are pivotal. They not only help in rationalizing the observed chemical properties of this compound but also guide the design of new derivatives with enhanced activity or specific functionalities. By understanding the electronic landscape of the molecule, researchers can make informed predictions about its mechanism of action and potential biological targets.

Table of Global Reactivity Descriptors (Illustrative)

While specific experimental or calculated values for this compound are not available in the cited literature, a typical DFT study would generate a table similar to the one below. The values would be calculated using the energies of the HOMO and LUMO.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron donating ability |

| LUMO Energy (ELUMO) | - | Electron accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / η | Measure of reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Table of Mulliken Atomic Charges (Illustrative)

The following table illustrates how Mulliken atomic charges for key atoms in this compound would be presented. The actual values would be derived from DFT calculations and would pinpoint the most electrophilic and nucleophilic centers in the molecule.

| Atom | Atomic Charge (e) |

| O (carbonyl) | (example: -0.5) |

| N (amide) | (example: -0.4) |

| N (amine) | (example: -0.3) |

| C (carbonyl) | (example: +0.6) |

| Aromatic C-O | (example: +0.2) |

| H (amide) | (example: +0.3) |

Biological Activity Profiles and Mechanistic Elucidation Excluding Clinical Human Data and Toxicity

Anti-inflammatory and Analgesic Mechanisms

The hydrazone and acetamide (B32628) moieties are recognized pharmacophores that contribute to anti-inflammatory activity. Research into compounds structurally related to N'-(2-phenoxyacetyl)propanehydrazide, such as N-acylhydrazones and 2-(substituted phenoxy) acetamide derivatives, indicates a potential for these molecules to modulate inflammatory pathways. nih.govnih.gov The core mechanism often involves the inhibition of key enzymes in the inflammatory cascade. nih.gov

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.comresearchgate.net While COX-1 is typically involved in baseline physiological functions, COX-2 is inducible and its expression increases significantly during an inflammatory response. nih.gov

Studies on derivatives of N'-(2-phenoxyacetyl)nicotinohydrazide and N'-(2-phenoxyacetyl)isonicotinohydrazide, which share the N'-(2-phenoxyacetyl)hydrazide core with the subject compound, have demonstrated notable in vitro inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Certain halogenated derivatives, particularly those with bromo and chloro substitutions on the phenoxy ring, have shown significant potency and selectivity for the COX-2 enzyme. researchgate.net For instance, a bromo-substituted N'-(2-phenoxyacetyl)isonicotinohydrazide derivative (compound 10e in the cited study) was identified as a potent COX-2 inhibitor. researchgate.net

The selectivity for COX-2 over COX-1 is a critical parameter in the development of anti-inflammatory agents, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Research has shown that compounds from this chemical class exhibit promising COX-2 selectivity. researchgate.net

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition by N'-(2-phenoxyacetyl)hydrazide Analogs

This table presents the half-maximal inhibitory concentrations (IC50) and COX-2 selectivity index for representative N'-(2-phenoxyacetyl)nicotinohydrazide and N'-(2-phenoxyacetyl)isonicotinohydrazide derivatives.

| Compound ID (from source) | Substituent on Phenoxy Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

| 9e | 4-Bromo | 0.28 | 0.09 | 3.11 |

| 10d | 2,4-Dichloro | 0.31 | 0.11 | 2.81 |

| 10e | 4-Bromo | 0.23 | 0.08 | 2.87 |

| Celecoxib (Reference) | - | 0.22 | 0.07 | 3.14 |

Data sourced from a study on N'-(2-phenoxyacetyl)nicotinohydrazide (series 9) and N'-(2-phenoxyacetyl)isonicotinohydrazide (series 10) derivatives. researchgate.net The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

By inhibiting COX enzymes, this compound and its analogs can effectively decrease the synthesis of prostaglandins, which are central mediators of inflammation. youtube.comresearchgate.net This reduction in prostaglandin (B15479496) levels leads to a decrease in classic signs of inflammation, such as swelling and pain. In vivo studies on related hydrazide derivatives confirm this analgesic effect. researchgate.net For example, in acetic acid-induced writhing tests, a model for inflammatory pain, halogen-substituted N'-(2-phenoxyacetyl)nicotinohyrazide derivatives demonstrated a potent analgesic response. researchgate.net This indicates an ability to interfere with the signaling pathways that lead to the sensation of pain following tissue injury.

Furthermore, these compounds have shown efficacy in thermal pain models, such as the hot-plate latency test, suggesting a centrally mediated analgesic effect in addition to their peripheral anti-inflammatory action. researchgate.net The modulation of these inflammatory mediators is a key aspect of the therapeutic potential of this class of compounds. Some anti-inflammatory compounds can also modulate cytokine levels, reducing pro-inflammatory cytokines like TNF-α and various interleukins while increasing anti-inflammatory ones. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. However, excessive ROS production can lead to oxidative stress, a condition implicated in numerous diseases. Antioxidants are substances that can neutralize these harmful species.

Free Radical Scavenging Assays (e.g., ABTS)

Protective Effects Against Oxidative Stress

The ability of a compound to protect cells from oxidative stress is a key indicator of its antioxidant potential. Studies on various hydrazide derivatives have shown protective effects against damage induced by oxidative agents like hydrogen peroxide (H₂O₂). For example, certain bioactive compounds have been demonstrated to mitigate H₂O₂-induced injury in cardiac cells. This protection is often linked to the compound's ability to enhance the cell's own antioxidant defenses and reduce the levels of intracellular ROS. While these findings are for related structures, they suggest that this compound may possess similar protective capabilities against oxidative stress.

Other Emerging Biological Activities (e.g., Anti-tumor, Anti-Alzheimer, if supported by related compounds)

The versatile hydrazide scaffold has been explored for a variety of other biological applications, with research into related compounds suggesting potential anti-tumor and neuroprotective activities.

Anti-tumor Activity:

Several studies have investigated the anti-cancer potential of hydrazide-hydrazone derivatives. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including prostate, breast, and colon cancer cells. nih.gov For instance, one study identified a hydrazone derivative that not only exhibited potent cytotoxicity against cancer cells but also increased the activity of caspase-3, a key enzyme in the apoptotic pathway. nih.gov The proposed mechanisms of action for the anti-tumor effects of some hydrazides include the inhibition of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs).

Anti-Alzheimer Activity:

Structure Activity Relationship Sar Studies of Phenoxyacetyl Hydrazide Derivatives

Impact of Substituents on the Phenoxy Ring on Biological Potency

The nature and position of substituents on the phenoxy ring of phenoxyacetyl hydrazide derivatives have been shown to play a critical role in determining their biological activity. Studies on various analogs have demonstrated that even minor changes to the substitution pattern can lead to significant differences in potency.

In a study focused on the discovery of phenoxy acetohydrazide derivatives as urease inhibitors, a series of analogues with different substituents on the phenyl ring were synthesized and evaluated. nih.gov The results indicated that the presence, type, and position of substituents significantly influenced the urease inhibitory activity. For instance, compounds with electron-withdrawing groups, such as halogens, at specific positions on the phenyl ring demonstrated notable potency. nih.gov The structure-activity relationship established in this study highlighted that specific substitutions are vital for effective enzyme inhibition. nih.gov

Another study on novel N'-(2-phenoxyacetyl)nicotinohydrazide and N'-(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents also underscored the importance of phenoxy ring substitution. researchgate.net The introduction of halogen groups, such as chloro and bromo, at various positions on the phenoxy ring led to compounds with varying degrees of cyclooxygenase (COX-1 and COX-2) inhibition. researchgate.net Notably, a derivative with a bromo substituent exhibited potent COX-2 inhibitory activity, comparable to the standard drug diclofenac. researchgate.net This suggests that the electronic properties and steric bulk of the substituent on the phenoxy ring are key determinants of biological potency.

The following table summarizes the biological activity of some representative phenoxyacetyl hydrazide derivatives with different substituents on the phenoxy ring.

| Compound ID | Phenoxy Ring Substituent | Biological Target | Activity (IC₅₀ or % Inhibition) | Reference |

| 1 | 2,4-dichloro | Urease | IC₅₀ = 25.3 ± 0.87 µM | nih.gov |

| 2 | 4-bromo | COX-2 | Potent inhibition | researchgate.net |

| 3 | 4-chloro | COX-2 | Moderate inhibition | researchgate.net |

| 4 | Unsubstituted | COX-1/COX-2 | Low inhibition | researchgate.net |

Role of the Propane (B168953) Hydrazide Moiety in Molecular Recognition

The hydrazide functional group (–C(=O)NHNH–) is a cornerstone of the biological activity observed in a wide array of therapeutic agents. hygeiajournal.com It is known to be a versatile scaffold in medicinal chemistry, capable of forming various interactions with biological targets. rsc.org The hydrazide moiety can act as a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within the binding site of a protein. rsc.orgnih.gov

The reactivity of the hydrazide group also allows for the formation of hydrazones, which often exhibit enhanced biological activities. hygeiajournal.comtsijournals.com The condensation of the terminal -NH2 group of the hydrazide with aldehydes or ketones can block this group, which has been reported to sometimes reduce toxicity. hygeiajournal.comresearchgate.net This highlights the dual role of the hydrazide moiety: it is not only a key interacting group but also a site for further chemical modification to fine-tune the pharmacological profile. The metabolic stability of the hydrazide bond is another important consideration, as it can be susceptible to hydrolysis. researchgate.net

Influence of Linker Modifications on Activity and Selectivity

The linker connecting the phenoxy ring and the hydrazide moiety in phenoxyacetyl hydrazide derivatives is a critical determinant of their biological activity and selectivity. The length, rigidity, and chemical nature of this linker can significantly impact how the molecule positions itself within a biological target's binding site.

While direct studies modifying the acetyl linker in N'-(2-phenoxyacetyl)propanehydrazide were not found in the searched literature, the principles of linker design are well-established in medicinal chemistry. The length of a linker can affect the distance between key pharmacophoric features, which is often crucial for optimal interaction with a receptor or enzyme. nih.govrsc.org A linker that is too short may prevent the molecule from spanning the required distance between binding pockets, while a linker that is too long might introduce unfavorable flexibility, leading to a loss of binding affinity due to entropic penalties. nih.govrsc.org

The composition of the linker also plays a vital role. For example, introducing rigid elements, such as double or triple bonds, can restrict the conformational freedom of the molecule, potentially leading to a more favorable binding pose. Conversely, flexible linkers can allow the molecule to adopt multiple conformations to fit into a binding site. The use of aryl hydrazide linkers in solid-phase synthesis has been shown to be a versatile strategy for creating chemically modified peptides, highlighting the linker's importance in synthesis and its potential to influence the final compound's properties. mdpi.com

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry is a fundamental aspect of drug design and action, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. wikipedia.org Enantiomers are non-superimposable mirror images of each other and can interact differently with chiral biological macromolecules such as proteins and nucleic acids. wikipedia.org

For a molecule like this compound, chirality could be introduced, for example, by substitution on the propane moiety or if the phenoxy group contains a chiral center. While the specific enantiomeric activity of this compound has not been detailed in the available literature, the general principles of stereochemistry in drug action are highly relevant. The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution. nih.gov

The differential activity of enantiomers often arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding site. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may even have an antagonistic effect or cause undesirable side effects. Therefore, the development of stereochemically pure drugs is a major focus in the pharmaceutical industry.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov

For phenoxyacetyl hydrazide derivatives, a pharmacophore model would define the spatial relationship between key features such as the phenoxy ring, the carbonyl groups, and the hydrazide N-H protons. While a specific pharmacophore model for this compound was not found in the search results, studies on related compounds provide insights into the likely pharmacophoric features. For example, in the context of urease inhibition by phenoxy acetohydrazide derivatives, molecular docking studies have shown that the hydrazide moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov The phenoxy ring often engages in hydrophobic or pi-pi stacking interactions. nih.gov

Ligand-based drug design relies on the knowledge of molecules that are active against a particular target. nih.gov By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features. nih.gov Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be employed to build a predictive model that correlates the 3D properties of the molecules with their biological activity, providing further guidance for the design of more potent analogs. rsc.orgfrontiersin.org

Future Research Directions and Unaddressed Gaps

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of hydrazide derivatives is a well-established area of organic chemistry, typically involving the reaction of esters with hydrazine (B178648) hydrate (B1144303) or the use of acyl chlorides. dergipark.org.trmdpi.com For N'-(2-phenoxyacetyl)propanehydrazide, future research could focus on developing more efficient and greener synthetic methodologies.

One promising avenue is the use of organocatalysts, such as L-proline, which has been shown to facilitate the synthesis of hydrazide derivatives under mild and environmentally friendly conditions. mdpi.comresearchgate.net The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, could also streamline the production of this compound and its derivatives. nih.gov Furthermore, exploring microwave-assisted synthesis could lead to significantly reduced reaction times and improved yields.

A key challenge in the synthesis of N,N'-disubstituted hydrazines is the difficulty of introducing a second acyl moiety. dergipark.org.tr Future research could investigate novel methods to overcome this hurdle, potentially leading to the synthesis of a new class of this compound derivatives with unique biological properties.

Discovery of New Biological Targets and Mechanisms of Action

Hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. rjptonline.orgresearchgate.netnih.govnih.gov The biological targets of this compound, however, remain unknown.

Future research should focus on screening this compound against a variety of biological targets to identify its potential therapeutic applications. Based on the activities of related compounds, promising areas of investigation include its potential as a COX-2 inhibitor for anti-inflammatory applications, similar to N'-(2-phenoxyacetyl)nicotinohydrazide derivatives. researchgate.netresearchgate.net Additionally, given the prevalence of antimicrobial activity among hydrazide-hydrazones, its efficacy against various bacterial and fungal strains should be evaluated. nih.gov

Unraveling the mechanism of action will be crucial. This could involve studies to determine if the compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or if it disrupts other cellular processes. Understanding its mode of action will be fundamental to its development as a potential therapeutic agent.

Development of Advanced Computational Models for Prediction and Design

In recent years, computational modeling has become an indispensable tool in drug discovery and development. mdpi.com For this compound, the development of advanced computational models could significantly accelerate research and guide the design of more potent and selective analogs.

Molecular docking studies can be employed to predict the binding affinity of this compound to various biological targets. mdpi.comresearchgate.net These in-silico studies can help to prioritize experimental screening efforts and provide insights into the key structural features required for biological activity. For instance, docking studies on related hydrazide derivatives have successfully predicted their binding to proteins like Staphylococcus aureus dihydrofolate reductase (DHFR). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural properties of this compound derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents.

Investigation of Synergistic Effects with Existing Therapeutic Agents

The combination of different therapeutic agents can often lead to enhanced efficacy and reduced side effects. Future research should investigate the potential synergistic effects of this compound with existing drugs.

For example, if the compound is found to have anticancer activity, it could be tested in combination with established chemotherapeutic agents. Similarly, if it exhibits antimicrobial properties, its synergistic effects with known antibiotics could be explored. The goal of these studies would be to identify combination therapies that are more effective than either agent alone.

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying biological systems and identifying new drug targets. biorxiv.orgresearchgate.net The hydrazine functional group is a versatile "warhead" for creating chemoproteomic probes that can covalently label a wide range of enzymes. biorxiv.orgresearchgate.net

Q & A

Q. Table 1. Key Synthetic Routes for Propanehydrazide Derivatives

Q. Table 2. Biological Activities of Selected Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.